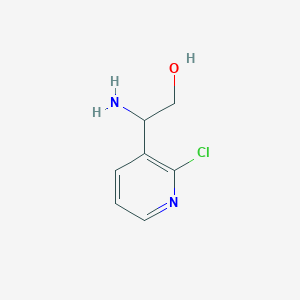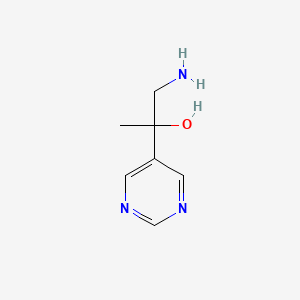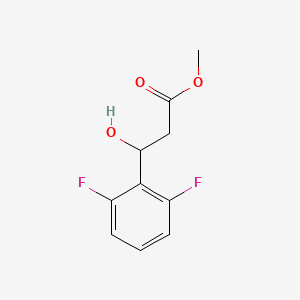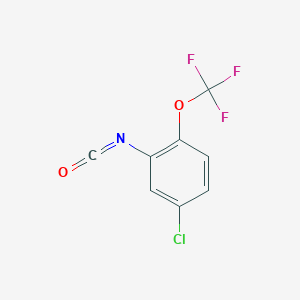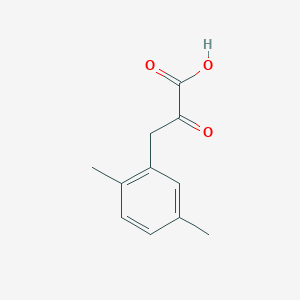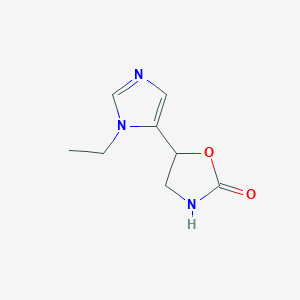![molecular formula C14H23NO4 B13612251 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid, mixture of diastereomers, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Biphasic Mixture: The amine is added to di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to batch processes .
化学反应分析
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid undergoes various types of reactions, including:
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Common Reagents and Conditions
Trimethylsilyl Iodide: Used for Boc deprotection, especially where other methods are too harsh.
Methanol: Used in the methanolysis of the silyl ester to the carbamic acid.
Major Products Formed
The major products formed from these reactions include the free amine and carbon dioxide upon deprotection of the Boc group .
科学研究应用
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules by protecting amine groups during multi-step synthesis.
Biology: Employed in the preparation of peptides and proteins by protecting amino acids.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
N-Boc-protected heteroarenes: These compounds are used in the synthesis of complex organic molecules.
Uniqueness
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a cyclobutyl group and a pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
属性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(9-5-4-6-9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI 键 |
VDDHZWXHFUDNPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


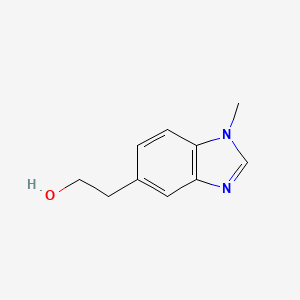
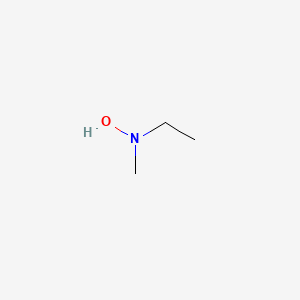
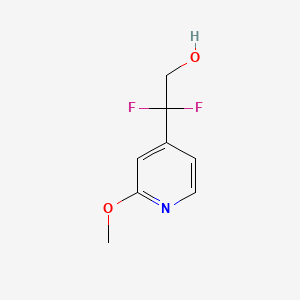
![1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)
